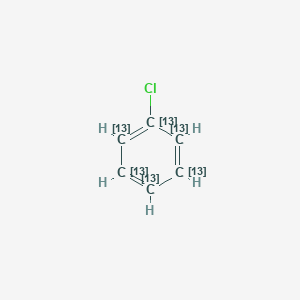![molecular formula C6H11NO4S B131679 (S)-2-Amino-3-[(2-carboxyethyl)thio]propionic acid CAS No. 100429-59-2](/img/structure/B131679.png)
(S)-2-Amino-3-[(2-carboxyethyl)thio]propionic acid
Vue d'ensemble
Description
(S)-2-Amino-3-[(2-carboxyethyl)thio]propionic acid is a compound that features both an amino and a carboxylic acid group, which are common functional groups in organic chemistry. The molecule includes a thioether linkage, which is a sulfur atom connected to two carbon atoms, one of which is part of a carboxylic acid moiety. This structure is indicative of a modified amino acid, suggesting potential biological activity or utility in chemical synthesis.
Synthesis Analysis
The synthesis of related compounds has been demonstrated in the literature. For instance, the transformation of 2-(isopropylideneaminooxy)propionic acid into various functional groups has been reported, where the absolute configuration of the S enantiomer was established through conversion to (+)-1,2-propanediol . Additionally, a facile one-pot synthesis method for (R)-2-amino-3-((aroylcarbamothioyl)thio)propanoic acid derivatives has been developed, starting from L-cysteine and involving a three-component reaction that yields the desired products in excellent yields . These methods provide insight into potential synthetic routes that could be adapted for the synthesis of (S)-2-Amino-3-[(2-carboxyethyl)thio]propionic acid.
Molecular Structure Analysis
The molecular structure of (S)-2-Amino-3-[(2-carboxyethyl)thio]propionic acid is chiral due to the presence of an asymmetric carbon atom. The S configuration indicates that the molecule has a specific three-dimensional arrangement that is important for its reactivity and interaction with biological systems. The thioether linkage in the molecule is a key structural feature that can influence the compound's chemical behavior and potential for heterocyclisation .
Chemical Reactions Analysis
Chemical reactions involving compounds similar to (S)-2-Amino-3-[(2-carboxyethyl)thio]propionic acid have been explored. For example, the related (R)-2-amino-3-((aroylcarbamothioyl)thio)propanoic acid derivatives can undergo heterocyclisation to form (R)-2-thioxothiazolidine-4-carboxylic acid under reflux conditions in water . This reaction demonstrates the reactivity of the thioether and carboxylic acid groups under certain conditions, which could be relevant for the chemical reactions of (S)-2-Amino-3-[(2-carboxyethyl)thio]propionic acid.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of (S)-2-Amino-3-[(2-carboxyethyl)thio]propionic acid are not detailed in the provided papers, the properties of similar compounds can be inferred. The presence of both amino and carboxylic acid groups typically confers water solubility and the ability to participate in hydrogen bonding. The thioether linkage may contribute to increased lipophilicity compared to oxygen-containing ethers. The chiral nature of the molecule suggests that it may exhibit optical activity, which could be analyzed using techniques such as polarimetry or circular dichroism .
Applications De Recherche Scientifique
Microbial Propionic Acid Production
Propionic acid, produced through microbial fermentation, finds applications in food, cosmetic, plastics, and pharmaceutical industries. The production pathways include fermentative, biosynthetic, and amino acid catabolic pathways. Recent advances in genome shuffling, omics, and metabolic engineering show promise for industrial-scale biological production of propionic acid (Gonzalez-Garcia et al., 2017).
Corrosion Inhibition
2-Amino-3-[(2-carboxyethyl)thio]propionic acid derivatives have demonstrated efficacy as corrosion inhibitors for mild steel in acidic environments. Electrochemical and surface analysis techniques validate their effectiveness and provide insights into their adsorption and inhibition mechanisms (Haque et al., 2017).
Metal-Organic Frameworks (MOFs)
Derivatives of 2-amino-3-[(2-carboxyethyl)thio]propionic acid have been used to construct novel MOFs. These structures, due to their chiral nature, hold potential as NLO materials. Rational design of these ligands can influence the size and shape of MOFs, impacting their functional applications (Xie et al., 2007).
Propionic Acid Extraction
Studies on the extraction of propionic acid from aqueous solutions and fermentation broth involve the use of extractant-diluent systems. Research in this area is significant for the design of extraction processes for propionic acid recovery, relevant in the chemical industry (Keshav et al., 2009).
Nickel-Catalyzed Thioetherification
Research demonstrates the nickel-catalyzed β-thioetherification of unactivated C(sp(3))-H bonds of propionamides to produce β-thio carboxylic acid derivatives. This process represents a novel approach to metal-catalyzed C-S bond formation (Lin et al., 2015).
Propionic Acidemia Studies
Research into propionic acidemia, a metabolic disorder, involves studying the metabolism of related compounds. This research aids in understanding the disease pathology and developing treatment strategies (Delgado et al., 2007).
Propriétés
IUPAC Name |
(2S)-2-amino-3-(2-carboxyethylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4S/c7-4(6(10)11)3-12-2-1-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPINGSGHKXIQA-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CSC[C@H](C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-3-[(2-carboxyethyl)thio]propionic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(4Z)-3-Oxo-4-[4-phenyl-2-(1-piperidiniumylidene)-1,3-thiazol-5(2H)-ylidene]-2-[4-phenyl-2-(1-piperidinyl)-1,3-thiazol-5-yl]-1-cyclobuten-1-olate](/img/structure/B131603.png)



![cis-Octahydropyrrolo[3,4-b]pyridine](/img/structure/B131611.png)





